3-Chloro-4-(trifluoromethyl)benzamide
Description
Contextualization within Substituted Benzamide (B126) Chemistry
Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group (-CONH₂). ontosight.ai This core structure serves as a versatile scaffold in medicinal chemistry and has been extensively studied for its potential therapeutic applications. ontosight.ainih.gov Derivatives of benzamide have been investigated for a wide range of biological activities, including anti-inflammatory and antitumor properties. nih.govnih.gov
3-Chloro-4-(trifluoromethyl)benzamide is a member of the substituted benzamide family, where hydrogen atoms on the benzene ring are replaced by other functional groups. In this case, the substituents are a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position. The nature and position of these substituents significantly influence the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and reactivity. This targeted functionalization allows chemists to fine-tune the molecular properties for specific research applications, often using the compound as a building block for larger, more complex target molecules. nih.gov
Significance of Halogenated and Trifluoromethylated Aromatic Systems in Chemical Synthesis
The incorporation of halogen atoms and trifluoromethyl groups into aromatic systems is a widely used strategy in modern chemical synthesis, particularly in the design of bioactive compounds. mt.combohrium.com These functional groups are not merely passive components; they actively modulate the properties of the parent molecule.
The trifluoromethyl group (-CF₃) is particularly significant in medicinal chemistry. bohrium.com It is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring to which it is attached. mdpi.com The inclusion of a -CF₃ group can lead to several advantageous effects:
Enhanced Metabolic Stability : The carbon-fluorine bond is very strong, making the -CF₃ group resistant to metabolic degradation. This can increase the half-life of a drug candidate in the body. mdpi.com
Increased Lipophilicity : The -CF₃ group can increase the molecule's ability to pass through cell membranes, potentially improving its bioavailability. researchgate.net
Improved Binding Affinity : The high electronegativity of the fluorine atoms can lead to stronger interactions, such as hydrogen bonding and electrostatic interactions, with biological targets. mdpi.comresearchgate.net
The presence of both a chloro and a trifluoromethyl group in this compound creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing new chemical entities with tailored properties.
Overview of Research Trajectories for this compound
Current research involving this compound primarily positions it as a specialized building block or synthetic intermediate. Its structure is well-suited for use in the construction of more elaborate molecules designed for specific functions, particularly in the development of new pharmaceutical and agrochemical agents.
The research trajectory for this compound is not focused on its direct biological activity but rather on its utility in synthetic pathways. The functional groups on the molecule offer multiple sites for chemical modification. For instance, the amide group can be further substituted, and the aromatic ring can participate in various coupling reactions to build larger molecular frameworks. A key application involves using this compound to introduce the 3-chloro-4-(trifluoromethyl)phenyl moiety into a target molecule. This structural motif is of interest to medicinal chemists for its potential to confer desirable pharmacological properties, as demonstrated by its presence in more complex, biologically active compounds. nih.gov Therefore, the primary role of this compound in advanced chemical research is to serve as a key intermediate, enabling the efficient synthesis of novel compounds for further investigation.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESRVVBRBOSGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287109 | |
| Record name | 3-Chloro-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-78-0 | |
| Record name | 3-Chloro-4-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 4 Trifluoromethyl Benzamide
Precursor-Based Synthesis Strategies
Precursor-based synthesis focuses on the sequential construction of the target molecule from readily available starting materials. These strategies involve the formation of the core benzamide (B126) structure and the introduction of its characteristic chloro and trifluoromethyl substituents.
Amide Formation via Acylation Reactions Utilizing Carboxylic Acid and Amine Precursors
The most conventional method for forming an amide bond is through the condensation reaction between a carboxylic acid and an amine. hepatochem.com In the synthesis of 3-Chloro-4-(trifluoromethyl)benzamide, this involves the reaction of 3-chloro-4-(trifluoromethyl)benzoic acid with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt.
Direct reaction between a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction that forms a stable salt. fishersci.co.uk To overcome this, the carboxylic acid must first be "activated" to increase its electrophilicity. hepatochem.com Common activation strategies include:
Conversion to Acyl Chlorides: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 3-chloro-4-(trifluoromethyl)benzoyl chloride. fishersci.co.uk This acyl chloride then readily reacts with ammonia to yield the desired benzamide.
Use of Coupling Reagents: A wide array of coupling reagents has been developed, particularly in the field of peptide synthesis, to facilitate amide bond formation. hepatochem.comlibretexts.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. fishersci.co.uk
The general scheme for this approach is the activation of the carboxylic acid followed by the introduction of the amine. This two-step process can often be performed in a single reaction vessel ("one-pot"). hepatochem.com
Table 1: Common Reagents for Acylation-Based Amide Synthesis
| Reagent Type | Examples | Function |
| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts carboxylic acid to a more reactive acyl chloride. fishersci.co.uk |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates carboxylic acid to form an O-acylisourea intermediate. hepatochem.comfishersci.co.uk |
| Additives | HOBt, HOAt | Often used with carbodiimides to improve efficiency and reduce side reactions. |
Conversions from Benzonitrile (B105546) to Benzamide Derivatives
An alternative precursor-based route involves the partial hydrolysis of a benzonitrile derivative. chemguide.co.uklumenlearning.com In this case, 3-chloro-4-(trifluoromethyl)benzonitrile (B1369465) serves as the starting material. The nitrile group (C≡N) can be converted to an amide group (-CONH₂) under either acidic or basic conditions. lumenlearning.combyjus.com
The hydrolysis of nitriles is a two-stage process:
Nitrile to Amide: The initial reaction with water produces the corresponding amide. byjus.com
Amide to Carboxylic Acid: Further hydrolysis can convert the amide into a carboxylic acid (or its salt). chemguide.co.uk
To isolate the benzamide product, the reaction conditions must be carefully controlled to prevent over-hydrolysis to the carboxylic acid. commonorganicchemistry.com
Acid-Catalyzed Hydrolysis: The nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid. chemguide.co.uklumenlearning.com Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating attack by water. lumenlearning.com
Base-Catalyzed Hydrolysis: The nitrile can be heated with an aqueous alkali solution, like sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as the nucleophile. Mild heating is often employed to favor the formation of the amide over the carboxylate salt. commonorganicchemistry.com A method using an alkaline solution of hydrogen peroxide is also known to be a mild way to achieve this conversion. commonorganicchemistry.com
Table 2: Conditions for Hydrolysis of Benzonitriles to Benzamides
| Condition | Reagents | Key Considerations |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | Protonation activates the nitrile. lumenlearning.com Risk of over-hydrolysis to carboxylic acid. chemguide.co.uk |
| Alkaline Hydrolysis | NaOH or KOH solution, Heat | Careful monitoring is needed to stop the reaction at the amide stage. commonorganicchemistry.com |
| Peroxide Method | H₂O₂, NaOH in aq. EtOH | A milder method that can provide good yields of the amide. commonorganicchemistry.com |
Strategies for Introduction of Chloro and Trifluoromethyl Groups on Aromatic Rings
The synthesis of the necessary precursors, such as 3-chloro-4-(trifluoromethyl)benzoic acid or the corresponding benzonitrile, requires methods for introducing the chloro and trifluoromethyl groups onto an aromatic ring. The trifluoromethyl (CF₃) group is strongly electron-withdrawing and its presence significantly alters the electronic properties of the aromatic ring. mdpi.comtcichemicals.com
The introduction of these substituents can be achieved through various synthetic sequences. The relative timing of chlorination, trifluoromethylation, and the introduction of the precursor to the amide function (e.g., a carboxyl or nitrile group) is a key consideration in designing an efficient synthesis.
Trifluoromethylation: The direct trifluoromethylation of aromatic rings is an area of active research. documentsdelivered.comnih.gov Transition-metal-catalyzed cross-coupling reactions are effective for forming C(sp²)-CF₃ bonds. mdpi.com
Chlorination: Electrophilic aromatic substitution can be used to introduce a chlorine atom onto the benzene (B151609) ring. The directing effects of existing substituents must be considered to achieve the desired 3-chloro substitution pattern.
Building from Substituted Precursors: Often, the most practical approach is to start with a commercially available molecule that already contains one or more of the required functional groups. For example, a synthesis might start from a trifluoromethyl-substituted aniline (B41778) or toluene (B28343), followed by reactions to introduce the chlorine and the carboxyl/nitrile group in the correct positions.
A significant challenge is controlling the regioselectivity to obtain the specific 3-chloro-4-(trifluoromethyl) substitution pattern. documentsdelivered.comnih.gov
Catalytic Synthesis Approaches
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, catalytic approaches primarily focus on the formation of the amide bond.
Palladium-Catalyzed Coupling Reactions for Amide Formation
Palladium-catalyzed aminocarbonylation is a powerful method for synthesizing amides from aryl halides. berkeley.edu This reaction involves the coupling of an aryl halide, carbon monoxide (CO), and an amine in the presence of a palladium catalyst. organic-chemistry.org
To synthesize this compound, an appropriate aryl halide, such as 1-bromo-3-chloro-4-(trifluoromethyl)benzene or the corresponding iodide, would be used as the substrate. The reaction proceeds with ammonia (or an ammonia equivalent) as the amine source and carbon monoxide, which can be supplied as a gas or generated in situ from a solid precursor like molybdenum hexacarbonyl. berkeley.eduorganic-chemistry.org
The catalytic cycle typically involves:
Oxidative addition of the aryl halide to a Pd(0) complex.
Insertion of carbon monoxide into the aryl-palladium bond.
Nucleophilic attack by the amine on the acyl-palladium complex.
Reductive elimination to release the amide product and regenerate the Pd(0) catalyst.
Various palladium sources (e.g., Pd(OAc)₂) and phosphine (B1218219) ligands (e.g., Xantphos, PPh₃) can be used to form the active catalytic system. organic-chemistry.orgacs.org This method offers a direct route to the benzamide from a halogenated precursor, avoiding the need to first synthesize the carboxylic acid or nitrile. organic-chemistry.org
Metal-Nanoparticle Catalysis in Reductive Aminocarbonylation Routes
An emerging area in catalysis is the use of metal nanoparticles, which offer high surface area and unique catalytic properties compared to their bulk counterparts. earthlinepublishers.com While specific examples for the reductive aminocarbonylation synthesis of this compound are not extensively detailed, the principles of metal-nanoparticle catalysis are applicable.
Metal nanoparticles, including those based on gold, copper, and various metal oxides, have been successfully employed as catalysts for the synthesis of other nitrogen-containing heterocyclic compounds, demonstrating their efficacy in promoting C-N bond formation. researchgate.netmdpi.com Supported gold nanoparticles, for instance, have been shown to catalyze the synthesis of 2-substituted benzimidazoles under mild conditions. mdpi.com
These advanced catalytic systems could potentially be applied to reductive aminocarbonylation or related amide-forming reactions. Such routes might offer advantages in terms of catalyst stability, reusability, and reaction conditions. earthlinepublishers.com The development of multi-metallic nanoparticles further expands the possibilities, as the interaction between different metals can lead to novel catalytic properties and enhanced performance. rsc.org
Reaction Conditions and Optimization Strategies
The successful synthesis of this compound hinges on the meticulous control and optimization of reaction conditions. The choice of synthetic pathway—typically either from the corresponding carboxylic acid or nitrile—dictates the specific parameters that must be fine-tuned to maximize yield and purity.
Influence of Solvents, Temperature, and Reagent Stoichiometry
The formation of the amide bond is profoundly influenced by the interplay of solvents, temperature, and the molar ratios of reactants and catalysts.
For the direct amidation of 3-chloro-4-(trifluoromethyl)benzoic acid, the process requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine source, typically ammonia or an equivalent. This can be achieved using various coupling agents and catalysts. For instance, titanium-based catalysts like titanium tetrafluoride (TiF₄) have been shown to be effective for the direct amidation of aromatic carboxylic acids. researchgate.net In such reactions, toluene is a common solvent, and the reaction is often conducted at reflux temperatures (around 110°C) for 12-24 hours to drive the reaction to completion. researchgate.net The stoichiometry is critical, with a slight excess of the amine often used to ensure full conversion of the carboxylic acid.
Alternatively, carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to facilitate amide bond formation under milder conditions. nih.gov Solvents for these reactions are typically polar aprotic solvents like dimethylformamide (DMF). Optimization involves adjusting the equivalents of the coupling agents and the base, such as N,N-diisopropylethylamine (DIPEA), to maximize conversion while minimizing side reactions. nih.govresearchgate.net
The second major route, the hydrolysis of 3-chloro-4-(trifluoromethyl)benzonitrile, offers another pathway. This transformation can be performed under either acidic or basic conditions. Careful control of temperature is crucial; vigorous conditions (e.g., high temperatures and prolonged reaction times) can lead to the complete hydrolysis of the nitrile to the carboxylic acid, bypassing the desired amide intermediate. youtube.comyoutube.com Milder basic conditions, such as using a warm solution of sodium hydroxide under 100°C, can favor the formation and isolation of the benzamide. youtube.com
Table 1: Illustrative Conditions for Key Synthetic Transformations
This table presents generalized conditions for reaction types applicable to the synthesis of this compound, based on studies of similar aromatic compounds.
| Transformation | Reagents & Catalysts | Common Solvents | Temperature Range | Key Optimization Parameters |
| Direct Amidation | TiF₄ (5-10 mol%) | Toluene | 110°C (Reflux) | Catalyst loading, reaction time (12-24 h) |
| Coupling Agent Amidation | EDC, HOAt, DIPEA | DMF, Toluene | Room Temp. to 80°C | Stoichiometry of coupling agents and base |
| Nitrile Hydrolysis | NaOH (aq.) or H₂SO₄ (aq.) | Water, Alcohol-Water mixtures | Warm (<100°C) | Temperature, reaction time, reagent concentration |
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. nih.govacs.org The application of flow methodologies to the synthesis of this compound would represent a significant process intensification.
In a potential flow synthesis, the amidation of 3-chloro-4-(trifluoromethyl)benzoic acid could be performed by pumping a solution of the acid, an activating agent, and an amine source through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. thieme-connect.de This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is the time the reactants spend in the heated zone of the reactor. acs.org The superior heat and mass transfer in microreactors can lead to faster reaction times, higher yields, and improved product purity. nih.gov Furthermore, continuous flow systems can handle hazardous reagents more safely by keeping the instantaneous volume of reacting material small. acs.org A telescoped approach, where multiple reaction steps are connected in sequence without intermediate isolation, could be developed to convert the starting materials to the final amide product in a single, uninterrupted process. acs.org
Principles of Green Chemistry in Synthesis
The industrial production of chemicals is increasingly guided by the principles of green chemistry, which aim to design processes that are efficient, safe, and environmentally benign. chemmethod.comacs.org The synthesis of this compound can be evaluated and improved through this lens.
A key principle is atom economy, which favors synthetic routes that incorporate the maximum amount of starting material into the final product. Direct catalytic amidation of 3-chloro-4-(trifluoromethyl)benzoic acid is preferable to routes involving protecting groups or multi-step activations that generate significant waste. researchgate.net The use of catalysts, rather than stoichiometric reagents, is another core principle that minimizes waste. stmjournals.in
Solvent Recycling and Waste Minimization in Industrial Processes
Solvents often constitute the largest mass component of a chemical reaction and are a major source of industrial waste. nih.gov Green chemistry strategies for the synthesis of this compound would focus heavily on solvent choice and management. This includes selecting solvents with a lower environmental impact and implementing robust recycling protocols.
A particularly innovative strategy involves the recovery and reuse of the entire reaction mixture. rsc.orgresearchgate.net In this approach, after the reaction is complete, the desired amide product is selectively precipitated by adding an anti-solvent. The remaining solution, which contains the solvent, catalyst, and any unreacted starting materials, can then be directly recycled into the next production batch. This method drastically reduces the E-factor (Environmental Factor), a metric that quantifies the amount of waste generated per kilogram of product. rsc.orgresearchgate.net Such a protocol would be highly beneficial for an industrial process, minimizing both raw material consumption and waste disposal costs.
Development of Safer Synthetic Routes
The development of safer synthetic pathways is a cornerstone of green chemistry, aiming to protect workers and minimize the risk of chemical accidents. acs.org For the synthesis of this compound, this involves moving away from traditional methods that may use hazardous reagents.
For example, a classical route to amides involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. These reagents are toxic and corrosive, and their use generates hazardous byproducts. Adopting direct catalytic amidation methods completely avoids these hazardous intermediates, representing a significant improvement in process safety. researchgate.net
Furthermore, the implementation of continuous flow synthesis contributes to inherent safety. By containing reactions within a closed system of small-volume tubing and reactors, the risks associated with handling large quantities of chemicals and managing reaction exotherms are substantially reduced. nih.gov Patents for related fluorinated compounds have highlighted the importance of developing routes that avoid common flammable, explosive, or highly toxic reagents, underscoring the industrial drive towards safer chemical manufacturing. google.com
Advanced Spectroscopic Characterization of 3 Chloro 4 Trifluoromethyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3-Chloro-4-(trifluoromethyl)benzamide, ¹H, ¹³C, and ¹⁹F NMR would provide complementary information to confirm its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a ¹H NMR spectrum of this compound, the aromatic protons and the amide protons would give rise to distinct signals.
Aromatic Region: The benzene (B151609) ring has three protons. Their chemical shifts are influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and benzamide (B126) groups.
The proton at position 5 (ortho to the trifluoromethyl group) is expected to appear as a doublet.
The proton at position 6 (ortho to the chloro group) would likely appear as a doublet of doublets.
The proton at position 2 (adjacent to the benzamide group) is anticipated to be the most deshielded and appear as a doublet.
Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as two broad singlets, due to quadrupole broadening from the adjacent nitrogen atom and possible restricted rotation around the C-N bond. Their chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H-2 | ~8.0-8.2 | d |
| Aromatic H-5 | ~7.8-8.0 | d |
| Aromatic H-6 | ~7.6-7.8 | dd |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would show eight distinct signals corresponding to each unique carbon atom in the molecule.
Carbonyl Carbon: The carbon of the amide group (C=O) is expected to appear significantly downfield, typically in the range of 165-170 ppm.
Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbons directly attached to the electronegative chlorine atom and the electron-withdrawing trifluoromethyl and amide groups will have their chemical shifts significantly affected. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
Trifluoromethyl Carbon: The carbon of the CF₃ group would be observed as a quartet with a large coupling constant (JC-F).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~167 |
| C-1 (C-CONH₂) | ~135 |
| C-2 | ~129 |
| C-3 (C-Cl) | ~132 |
| C-4 (C-CF₃) | ~128 (q) |
| C-5 | ~125 (q) |
| C-6 | ~130 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis
¹⁹F NMR is highly sensitive for fluorine-containing compounds. For this compound, the spectrum would show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this singlet would be characteristic of a CF₃ group attached to an aromatic ring, typically appearing in the range of -60 to -65 ppm relative to a CFCl₃ standard.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FTIR) Spectroscopy Applications
An FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
N-H Stretching: The primary amide group (-NH₂) would show two distinct bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.
C=O Stretching: A strong, sharp absorption band for the amide carbonyl (C=O) group, known as the Amide I band, is expected around 1680-1650 cm⁻¹.
N-H Bending: The N-H bending vibration (Amide II band) would appear around 1650-1600 cm⁻¹.
C-F Stretching: Strong absorption bands due to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region.
C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the 800-600 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Bands for aromatic C-H stretching would appear just above 3000 cm⁻¹, and C=C stretching vibrations within the ring would be seen in the 1600-1450 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (-NH₂) | Asymmetric & Symmetric Stretch | 3400-3100 |
| Carbonyl (C=O) | Stretch (Amide I) | 1680-1650 |
| Amide (N-H) | Bend (Amide II) | 1650-1600 |
| Trifluoromethyl (C-F) | Stretch | 1350-1100 |
| Chloro (C-Cl) | Stretch | 800-600 |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is an accessory technique for IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. For this compound, which is a solid at room temperature, ATR-IR would be a convenient method to obtain its infrared spectrum. The resulting spectrum would be very similar to a traditional transmission FTIR spectrum, showing the same characteristic absorption bands as outlined in the FTIR section. ATR-IR is particularly useful for obtaining high-quality spectra of solid powders by ensuring good contact with the ATR crystal (commonly diamond or germanium). The relative intensities of the peaks might differ slightly from a transmission spectrum, but the peak positions would remain consistent, allowing for the same functional group analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone in chemical analysis for determining the molecular weight and elemental composition of a compound, as well as elucidating its chemical structure.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas. nih.gov
For this compound, the molecular formula is established as C8H5ClF3NO. appchemical.com HRMS analysis provides an experimental mass measurement that can be compared against the calculated theoretical exact mass. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. A close agreement between the measured mass and the theoretical mass confirms the proposed molecular formula with a high degree of confidence.
The expected HRMS data for the protonated molecule [M+H]⁺ is presented below.
Interactive Data Table: HRMS Data for this compound Users can sort the data by clicking on the column headers.
| Analyte | Molecular Formula | Theoretical m/z (Calculated) |
|---|
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. This gentle process minimizes fragmentation, often resulting in a mass spectrum dominated by the molecular ion peak. nih.gov
When coupled with tandem mass spectrometry (MS/MS), ESI can provide valuable structural information. The molecular ion of this compound ([M+H]⁺ at m/z ≈ 224.0) can be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern offers insights into the molecule's structure. Plausible fragmentation pathways for this compound would involve the cleavage of the amide group and losses related to the halogen substituents.
Interactive Data Table: Predicted ESI-MS/MS Fragmentation for this compound Users can sort the data by clicking on the column headers.
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Calculated) |
|---|---|---|---|
| 224.0 | [C8H5ClF3NO - NH3]⁺ | NH3 | 207.0 |
| 224.0 | [C7H4ClF3]⁺ | CONH2 | 180.0 |
Raman Spectroscopy
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about a molecule's structure, symmetry, and chemical bonding. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically, resulting in a change in energy that corresponds to the vibrational energy levels of the molecule.
The Raman spectrum of this compound would exhibit a series of characteristic bands corresponding to the specific vibrational modes of its functional groups. The aromatic ring, amide group, trifluoromethyl group, and carbon-chlorine bond each have distinct vibrational frequencies. Analysis of these bands allows for a comprehensive structural characterization. For example, the positions of the C=O and N-H stretching bands can provide information about hydrogen bonding, while the aromatic C-H and ring stretching modes confirm the presence and substitution pattern of the benzene ring. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental measurements to achieve a complete and accurate assignment of the observed vibrational modes. researchgate.netresearchgate.net
Interactive Data Table: Predicted Raman Vibrational Modes for this compound Users can sort the data by clicking on the column headers.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide (-CONH2) | 3100 - 3400 |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |
| C=O Stretch | Amide (-CONH2) | 1650 - 1690 |
| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 |
| C-N Stretch | Amide (-CONH2) | 1200 - 1400 |
| C-F Stretch | Trifluoromethyl (-CF3) | 1100 - 1300 |
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Trifluoromethyl Benzamide
Influence of Trifluoromethyl and Chloro Substituents on Aromatic Ring Reactivity
The chemical behavior of the aromatic ring in 3-chloro-4-(trifluoromethyl)benzamide is significantly dictated by the electronic properties of its substituents: the chloro group (-Cl) and the trifluoromethyl group (-CF3). Both groups are strongly electron-withdrawing, which profoundly alters the electron distribution and reactivity of the benzene (B151609) ring.
The trifluoromethyl group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its powerful effect stems primarily from the high electronegativity of the three fluorine atoms, leading to a strong inductive effect (-I) that pulls electron density away from the aromatic ring. nih.govmdpi.com This inductive withdrawal enhances the electrophilic character of the ring, making it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic attack. nih.govyoutube.com
The combined presence of both the trifluoromethyl and chloro groups significantly depletes the electron density of the benzamide's aromatic ring. This modulation of the electronic structure has critical implications for the molecule's reactivity, particularly in reactions involving the aromatic system. The positions ortho and para to these deactivating groups experience the most significant reduction in electron density.
| Substituent | Electronic Effect | Impact on Aromatic Ring |
| Trifluoromethyl (-CF3) | Strong inductive electron withdrawal (-I) | Powerful deactivation of the ring towards electrophilic substitution; activation towards nucleophilic substitution. |
| Chloro (-Cl) | Inductive electron withdrawal (-I) and weak resonance donation (+R) | Overall deactivation of the ring towards electrophilic substitution. |
Reaction Pathways Involving the Benzamide (B126) Moiety
The reactivity of the benzamide functional group (-CONH2) is also influenced by the electronic environment of the aromatic ring to which it is attached.
This compound is synthesized from its corresponding amine precursor, 4-chloro-3-(trifluoromethyl)aniline (B120176). sigmaaldrich.comgoogle.com The formation of the benzamide involves an acylation reaction. While specific mechanistic studies on the acylation of 4-chloro-3-(trifluoromethyl)aniline are not extensively detailed in the provided results, the general pathway involves the nucleophilic attack of the amine's nitrogen atom on an acylating agent.
The synthesis of the precursor amine, 4-chloro-3-(trifluoromethyl)aniline, typically starts from o-chlorobenzotrifluoride. The process involves a nitration step, often using a mixture of nitric acid and sulfuric acid or acetic anhydride (B1165640) and nitric acid, to introduce a nitro group onto the ring, followed by a reduction step to convert the nitro group to an amine. google.comgoogle.com The reduction can be achieved using methods like hydrogenation with a catalyst or reaction with hydrazine (B178648) hydrate (B1144303) in the presence of FeCl3·6H2O and activated carbon. google.comgoogle.com
Table of Precursor Synthesis Steps
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| Nitration | o-chlorobenzotrifluoride, Acetic anhydride, Concentrated nitric acid | 4-nitro-2-trifluoromethyl chlorobenzene | Introduction of a nitro group to the aromatic ring. google.com |
| Reduction | 4-nitro-2-trifluoromethyl chlorobenzene, Hydrazine hydrate, FeCl3·6H2O, Activated carbon | 4-chloro-3-(trifluoromethyl)aniline | Conversion of the nitro group to an amine group. google.com |
| Acylation | 4-chloro-3-(trifluoromethyl)aniline, Acylating Agent (e.g., acyl chloride) | this compound | Formation of the final benzamide product. |
The hydrolysis of this compound involves the cleavage of the amide bond to yield 3-chloro-4-(trifluoromethyl)benzoic acid and ammonia (B1221849). The reaction is typically catalyzed by acid or base. The electron-withdrawing nature of the chloro and trifluoromethyl substituents plays a crucial role in this process. By pulling electron density away from the benzamide moiety, these groups make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or a hydroxide (B78521) ion. This increased electrophilicity facilitates the formation of the tetrahedral intermediate, which is a key step in both acid-catalyzed and base-catalyzed hydrolysis mechanisms.
Reactions at the Aromatic Ring
The depleted electron density of the aromatic ring makes it a prime candidate for reactions that are unfavorable for electron-rich aromatic systems.
The presence of strong electron-withdrawing groups like -CF3 and -Cl activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). nih.gov In this type of reaction, a nucleophile attacks the electron-deficient ring, leading to the displacement of a leaving group.
For an SNAr reaction to occur, two main conditions must be met:
The ring must be substituted with powerful electron-withdrawing groups.
There must be a suitable leaving group (typically a halide).
In this compound, both conditions are met. The -CF3 group and the carbonyl group of the benzamide moiety strongly activate the ring, and the chlorine atom can function as a leaving group. Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing substituents, as these positions bear a partial positive charge. Therefore, the chlorine atom at position 3 is susceptible to displacement by strong nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov
Electrophilic Substitution Reactions
The aromatic ring of this compound is significantly deactivated towards electrophilic attack due to the presence of two electron-withdrawing groups: the chloro (-Cl) and the trifluoromethyl (-CF₃) groups. The trifluoromethyl group is a powerful deactivating group due to its strong negative inductive effect (-I) and exerts a meta-directing influence on incoming electrophiles. The chlorine atom is also deactivating due to its inductive effect, but its lone pairs can participate in resonance, making it an ortho-, para-director.
The directing effects of these two substituents are conflicting. The trifluoromethyl group at position 4 directs incoming electrophiles to the positions meta to it (positions 2 and 6). The chlorine atom at position 3 directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). Both groups, therefore, direct towards positions 2 and 6. Position 4 is already substituted.
A study on the nitration of a structurally similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, using a mixture of nitric and sulfuric acid, provides insight into the potential regioselectivity. In that case, nitration occurs, and while the exact position on the benzamide-analogous ring was not the focus, it highlights that under forcing conditions, electrophilic substitution can proceed despite the deactivation. For this compound, electrophilic substitution, such as nitration or halogenation, would be expected to be challenging, requiring harsh reaction conditions. The most likely positions for substitution would be at C-2 and C-6, with the potential for a mixture of isomers. The electronic effects governing this are summarized in the table below.
| Position | Influence of -Cl (at C3) | Influence of -CF₃ (at C4) | Overall Predicted Reactivity |
|---|---|---|---|
| 2 | ortho (activating via resonance, deactivating via induction) | meta (deactivating) | Possible site of substitution, deactivated |
| 5 | meta (deactivating) | ortho (deactivating) | Highly deactivated |
| 6 | para (activating via resonance, deactivating via induction) | meta (deactivating) | Possible site of substitution, deactivated |
Oxidation and Reduction Reactions
The chemical behavior of this compound under oxidative and reductive conditions is dictated by the benzamide functional group and the stability of the trifluoromethyl and chloro substituents.
Reduction Reactions:
The amide functionality of this compound can be reduced to the corresponding amine, 3-chloro-4-(trifluoromethyl)benzylamine. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The general mechanism for amide reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another hydride equivalent to yield the amine. Softer reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides.
Catalytic hydrogenation can also be employed for the reduction of aromatic systems, though the conditions required to reduce the amide group are typically harsh and may also lead to the reduction of the aromatic ring or hydrodehalogenation. The choice of catalyst and reaction conditions is crucial for achieving chemoselectivity. For instance, the reduction of related chloronitrobenzotrifluorides to the corresponding anilines is often achieved with high selectivity using catalytic hydrogenation, suggesting that the chloro and trifluoromethyl groups can be stable under certain hydrogenation conditions.
Oxidation Reactions:
The benzamide moiety in this compound is generally resistant to oxidation under standard conditions. The aromatic ring is electron-deficient and thus less susceptible to oxidative degradation. The trifluoromethyl group is highly stable towards oxidation. Under very harsh oxidative conditions, degradation of the molecule would likely occur. However, specific oxidation of the amide group without affecting the rest of the molecule is not a common transformation. Studies on the oxidation of N-alkylated benzamides have shown that oxidation can occur at the α-position to the nitrogen, often proceeding through a radical mechanism, but this is not directly applicable to the primary amide of the title compound.
| Reaction Type | Reagent/Conditions | Expected Product | Notes |
|---|---|---|---|
| Reduction | 1. LiAlH₄, THF 2. H₂O | 3-Chloro-4-(trifluoromethyl)benzylamine | Standard method for amide reduction. |
| Reduction | H₂, Pd/C (high pressure/temp) | Potential for amine formation, but side reactions are likely. | Risk of hydrodechlorination and ring reduction. |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) | Likely degradation of the molecule. | The aromatic ring and amide are relatively stable. |
Formation of Derivatives and Complex Structures
Competitive Reaction Pathways and Side Product Formation
The synthesis and subsequent reactions of this compound can be accompanied by the formation of side products arising from competitive reaction pathways.
One common route to this compound is through the hydrolysis of the corresponding nitrile, 3-chloro-4-(trifluoromethyl)benzonitrile (B1369465). This hydrolysis can be performed under acidic or basic conditions. A potential side reaction during this process is the further hydrolysis of the benzamide to the corresponding benzoic acid, 3-chloro-4-(trifluoromethyl)benzoic acid, particularly if the reaction is not carefully controlled.
Alternatively, the amidation of 3-chloro-4-(trifluoromethyl)benzoic acid is another synthetic route. In this process, the carboxylic acid is typically activated, for example, by conversion to the acid chloride, and then reacted with ammonia. A potential side reaction during the formation of the acid chloride with reagents like thionyl chloride is the potential for undesired reactions at other sites if the reaction conditions are too harsh. During the amidation step, incomplete reaction can lead to the presence of unreacted starting material.
In the synthesis of the precursor 3-chloro-4-fluorobenzotrifluoride, a patent describes the chlorination of 4-fluorobenzotrifluoride. This reaction can lead to the formation of isomeric byproducts, such as 4-chloro-3-fluorobenzotrifluoride, which if carried through subsequent synthetic steps, would result in isomeric impurities in the final benzamide product. The separation of such closely related isomers can be challenging.
Involvement of Radical Intermediates
While many reactions of benzamides proceed through ionic mechanisms, there is evidence to suggest the involvement of radical intermediates in certain transformations, particularly those involving trifluoromethylated aromatic compounds.
The trifluoromethyl group can participate in radical reactions. For instance, the direct trifluoromethylation of arenes via a radical pathway is a well-established method for introducing this functional group. Research has shown that the radical trifluoromethylation of benzamide derivatives can occur, often with a degree of regioselectivity. These reactions typically involve a trifluoromethyl radical source, such as the Langlois reagent (CF₃SO₂Na), and a radical initiator, which can be a photocatalyst. The mechanism involves the generation of a trifluoromethyl radical which then attacks the aromatic ring. While this describes the introduction of a CF₃ group, it highlights the susceptibility of the benzamide scaffold to radical attack. researchgate.netnih.gov
Furthermore, radical halogenation of aromatic compounds with alkyl substituents is a known process that proceeds via radical intermediates. wikipedia.org Although the benzamide itself does not have an alkyl side chain for benzylic halogenation, the aromatic ring can still undergo radical substitution under certain conditions, for example, at high temperatures or under UV irradiation in the presence of a halogen source. The presence of the electron-withdrawing trifluoromethyl and chloro groups would influence the stability and reactivity of any potential radical intermediates formed on the aromatic ring.
The oxidation of some tertiary benzamides has been shown to proceed via hydrogen atom abstraction to form an α-carbon-centered radical. While this compound is a primary amide, this finding supports the general principle that amide-containing compounds can be involved in radical processes under appropriate oxidative conditions.
Computational Chemistry and Theoretical Studies of 3 Chloro 4 Trifluoromethyl Benzamide
Molecular Orbital Theory and Electronic Structure Calculations
Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure of molecules. It posits that atomic orbitals combine to form molecular orbitals that span the entire molecule. This combination can be either constructive, leading to lower-energy bonding molecular orbitals, or destructive, resulting in higher-energy anti-bonding molecular orbitals. youtube.comyoutube.comyoutube.com The distribution and energy of these orbitals dictate the molecule's chemical and physical properties.
Electronic structure calculations, often performed using methods like Density Functional Theory (DFT) or Hartree-Fock (HF), determine the energies and shapes of these molecular orbitals. prensipjournals.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to frontier molecular orbital theory, the HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. mdpi.com For related trifluoromethyl-containing aromatic compounds, computational studies have been used to calculate these key electronic properties to understand their reactivity and potential applications. prensipjournals.comacs.org For instance, studies on structurally similar molecules like 3-chloro-4-fluoronitrobenzene (B104753) involve simulations to examine frontier molecular orbitals and the energy band gap. prensipjournals.com
Table 1: Illustrative Electronic Properties Calculated for Structurally Related Compounds Note: This table presents typical data from computational studies on analogous molecules to illustrate the parameters derived from electronic structure calculations, as specific data for 3-Chloro-4-(trifluoromethyl)benzamide is not available in the cited literature.
| Compound Studied | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 8-chloro-3-((3-chlorobenzyl)thio)- archivepp.comresearchgate.netjppres.comtriazolo[4,3-a]pyridine mdpi.com | B3LYP/6-31G | -6.49 | -1.54 | 4.95 |
| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole acs.org | B3LYP/6-311++G(d,p) | -7.59 | -1.77 | 5.82 |
Density Functional Theory (DFT) for Reactivity Prediction
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net Instead of calculating the complex wavefunctions for all electrons, DFT focuses on the electron density, making it a computationally efficient yet accurate approach for many systems. researchgate.net
DFT calculations are instrumental in predicting chemical reactivity. By determining the HOMO and LUMO energies, DFT provides a quantitative measure of the HOMO-LUMO gap, which is a key indicator of a molecule's propensity to react. mdpi.com Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. prensipjournals.com Such analyses are crucial for predicting how a molecule like this compound would interact with other reagents, identifying likely sites for electrophilic or nucleophilic attack. prensipjournals.com Studies on related halo-aromatic compounds have successfully used DFT to calculate reactivity indices and map electrostatic potentials to understand their chemical behavior. prensipjournals.comresearchgate.net
Conformational Analysis and Energy Minimization
Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these arrangements, which corresponds to the global energy minimum.
Computational methods, particularly DFT, are used to perform these analyses. The process involves systematically rotating the flexible bonds (such as the bond between the phenyl ring and the amide group) and calculating the potential energy of each resulting conformation. This allows for the mapping of the potential energy surface and the identification of the lowest-energy conformer.
A study on the closely related molecule N-[4-(trifluoromethyl)phenyl]benzamide provides a clear example of this process. nih.gov DFT calculations were used to determine the global minimum energy conformation of an isolated molecule (in the gas phase). The results were then compared with the conformation observed in the solid state, as determined by X-ray crystallography. The study found a significant difference: the aryl rings were tilted by approximately 30° in the calculated gas-phase structure, whereas in the crystal structure, the tilt was about 60°. nih.gov This discrepancy highlights the influence of intermolecular forces, such as hydrogen bonding and π-stacking, in the solid state, which can stabilize a conformation that is not the lowest in energy for an isolated molecule. The energy cost of adopting the crystal-packing conformation was calculated to be a modest 3.2 kJ mol⁻¹. nih.gov
Prediction of Reaction Mechanisms and Transition States
While electronic structure calculations provide a static picture of reactivity, computational chemistry can also be used to model the dynamic process of a chemical reaction. This involves mapping the entire reaction pathway, including the identification of transition states—the high-energy species that exist at the peak of the reaction energy profile.
The reactivity indices and MEP maps derived from DFT (as discussed in section 5.2) provide initial insights into plausible reaction mechanisms. For a more detailed understanding, researchers can perform transition state searches. These calculations are computationally intensive but yield valuable information about the energy barrier (activation energy) of a reaction, which determines its rate.
Although specific mechanistic studies for reactions involving this compound are not detailed in the available literature, the methodology is well-established. For example, computational studies on other molecules have calculated the transition states for conformational changes, such as the rotation around a C-N bond. acs.org A study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, for instance, analyzed the transition state to determine the rotational barrier of the amino group. acs.org This same theoretical approach could be applied to model reactions involving the amide group of this compound, such as hydrolysis or substitution, to elucidate the reaction mechanism and predict reaction kinetics.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Benzamide (B126) Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. archivepp.com The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its biological effects.
For benzamide derivatives, QSAR studies have been successfully employed to understand and predict their efficacy in various therapeutic areas. These studies involve calculating a set of molecular descriptors (representing properties like steric, electronic, and hydrophobic characteristics) for a series of benzamide analogues and then using statistical methods to build a model that relates these descriptors to their measured biological activity.
This theoretical framework serves as a powerful tool in drug design, allowing for the prediction of the activity of novel, unsynthesized compounds and guiding the design of more potent molecules. archivepp.comunair.ac.id
Table 2: Examples of QSAR Studies on Benzamide Derivatives
| Benzamide Derivative Class | Biological Activity Studied | QSAR Model Type | Key Findings |
| Aminophenyl benzamides researchgate.net | Histone Deacetylase (HDAC) inhibition | 3D-QSAR | The model showed excellent correlation (r²=0.99) and predictive power (q²=0.85), suggesting that hydrophobic character is crucial for HDAC inhibitory activity. |
| Benzylidene hydrazine (B178648) benzamides jppres.comunair.ac.id | Anticancer (human lung cancer cell line A459) | QSAR | A statistically significant QSAR equation (r=0.921) was developed, providing a tool to design new chemical structures with potentially higher anticancer activity. |
| Benzamidine (B55565) derivatives archivepp.com | Antimalarial | MIA-QSAR | A robust model was developed that offers a simple 2D image-based approach for predicting the inhibitory activity of new benzamidine compounds. |
| 3-substituted benzamide derivatives researchgate.net | FtsZ inhibition (antimicrobial) | 3D-QSAR | A statistically significant model (R²=0.8319, Q²=0.6213) was generated from a five-featured pharmacophore, providing insight for designing molecules with better FtsZ inhibitory potential. |
Advanced Structural Characterization: Solid State and Solution Conformations
Quantitative Phase Analysis using Whole Powder Pattern Fitting (WPPF) Methods
Quantitative Phase Analysis (QPA) is essential for determining the relative amounts of different crystalline phases in a polycrystalline sample. While methods based on the intensity of a few selected peaks exist, Whole Powder Pattern Fitting (WPPF) methods, such as the Rietveld method, offer a far more robust and accurate approach. ucl.ac.uk WPPF utilizes the entire diffraction pattern, thereby minimizing issues related to peak overlap and preferred orientation. ucl.ac.uk
For 3-Chloro-4-(trifluoromethyl)benzamide, WPPF would be the method of choice for quantifying the composition of a bulk sample, particularly if polymorphism occurs. Polymorphism, the ability of a compound to exist in more than one crystal structure, is observed in related substituted benzanilides. acs.orgresearchgate.net Different polymorphs can have distinct physical properties, and controlling the phase composition is critical in various applications.
The WPPF process involves fitting a calculated diffraction pattern to the experimental data. The calculated pattern is generated from a model that includes the crystal structure of each phase, as well as instrumental and microstructural parameters. recx.no During the refinement, the scale factor for each phase is optimized, and from this, the weight fraction of each phase in the mixture is determined with high precision. ucl.ac.ukresearchgate.net This method allows for the accurate quantification of crystalline phases, even for minor components. researchgate.net
| Parameter/Step | Description | Advantage |
| Input Data | The entire measured powder X-ray diffraction (PXRD) pattern. | Utilizes all available diffraction information, increasing accuracy. ucl.ac.uk |
| Modeling | A theoretical pattern is calculated based on the crystal structure of each phase (unit cell, atomic positions). | Accounts for all peaks, effectively minimizing problems from peak overlap. ucl.ac.uk |
| Refinement | The difference between the observed and calculated patterns is minimized by adjusting parameters like scale factors, lattice parameters, and peak shape functions. | Provides not only phase quantities but also precise lattice parameters and information on crystallite size and strain. researchgate.net |
| Output | The weight percentage of each crystalline phase present in the sample. | Highly accurate and precise quantification. |
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)
The structural framework of 3-chloro-4-(trifluoromethyl)benzamide is a key component in the architecture of several important active pharmaceutical ingredients. It is particularly prominent in the synthesis of targeted therapies, such as kinase inhibitors, and in the development of novel anti-infective agents.
This compound is a key precursor for the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy. nih.gov The synthesis of Sorafenib involves the formation of a specific urea (B33335) linkage, which connects the 4-chloro-3-(trifluoromethyl)phenyl moiety to the rest of the molecule. google.com In a common synthetic route, 4-chloro-3-(trifluoromethyl)aniline (B120176), which can be derived from this compound, is converted into 4-chloro-3-(trifluoromethyl)phenyl isocyanate. google.comajrconline.org This highly reactive isocyanate is then coupled with 4-(4-aminophenoxy)-N-methylpicolinamide to form the final Sorafenib drug substance. google.comgoogle.com The use of carbamate (B1207046) derivatives of 4-chloro-3-(trifluoromethyl)aniline has also been explored as a safer alternative to the hazardous isocyanate intermediate for installing the critical urea functionality. ajrconline.orgresearchgate.net
Table 1: Key Reactants in the Synthesis of Sorafenib via the Isocyanate Pathway
| Reactant 1 | Reactant 2 | Product |
|---|
The benzothiazinone (BTZ) scaffold is the foundation for a promising class of new antitubercular agents, including the clinical trial candidates BTZ043 and PBTZ169 (macozinone). nih.govnih.govnewtbdrugs.org These compounds act by inhibiting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme essential for mycobacterial cell wall synthesis. nih.govembopress.org
It is crucial to note that the specific, documented precursors for the synthesis of BTZ043 and PBTZ169 are isomers of the subject of this article. Published synthetic routes utilize 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its corresponding amide, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide , as the starting materials. nih.gov These precursors undergo a series of reactions, including reaction with potassium thiocyanate (B1210189) or carbon disulfide, to construct the characteristic 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one core structure of BTZ043 and PBTZ169. nih.gov There is no available scientific literature documenting the use of this compound as a direct precursor for these specific benzothiazinone APIs.
This compound is a suitable starting material for the synthesis of various benzoyl urea derivatives. The general synthetic strategy involves the conversion of the primary amide group into a more reactive intermediate, typically an isocyanate. google.com This transformation can be achieved by treating the benzamide (B126) with reagents such as oxalyl chloride. google.com The resulting 3-chloro-4-(trifluoromethyl)benzoyl isocyanate can then be reacted with a wide range of primary or secondary amines to yield the corresponding N,N'-disubstituted benzoyl ureas. This modular approach allows for the systematic incorporation of the 3-chloro-4-(trifluoromethyl)phenyl moiety into diverse molecular structures, which is a common strategy in the development of new bioactive compounds, including potential pesticides. nih.gov
The this compound structure can be synthetically modified to produce sulfonamide derivatives, a class of compounds with broad applications in medicinal chemistry. researchgate.net One potential pathway involves the conversion of the benzamide to the corresponding aniline (B41778) (4-amino-2-chlorobenzotrifluoride) via a Hofmann rearrangement. This aniline can then react with various sulfonyl chlorides to form the desired sulfonamide linkage.
Alternatively, modern synthetic methods offer more direct routes. For instance, transition-metal-catalyzed C-H amidation reactions can potentially be used to directly install a sulfonamide group onto the benzamide backbone. thieme-connect.com Such methods provide a direct way to create complex sulfonamide structures from benzamide precursors, highlighting the potential of this compound as a versatile building block for this important class of molecules. researchgate.netnih.gov
Development of Agrochemicals
Research into new agrochemicals has demonstrated that the trifluoromethylphenyl amide motif is a key component in compounds with a wide spectrum of pesticidal activities. researchgate.netnsf.gov
Herbicidal Activity: Derivatives containing trifluoromethylphenyl groups have been successfully developed as herbicides. nih.gov For example, compounds with α-trifluoroanisole and phenylpyridine moieties have shown potent herbicidal effects by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. nih.gov The chiral herbicide Beflubutamid, which contains a 4-fluoro-3-(trifluoromethyl)phenoxy group, is another example of a commercial product built around this type of scaffold. nih.govacs.org
Insecticidal Activity: Numerous studies have explored trifluoromethylphenyl amides as potential insecticides and repellents. vt.eduresearchgate.net Novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety have been synthesized and evaluated, showing some insecticidal effects against pests like Mythimna separata. semanticscholar.org
Fungicidal Activity: The benzamide structure is central to many fungicides, and the introduction of trifluoromethyl groups can enhance efficacy. researchgate.net Research has shown that novel benzamide derivatives containing triazole or pyrimidine (B1678525) moieties exhibit significant antifungal activity against a range of plant pathogens, including Alternaria alternata, Botrytis cinerea, and Rhizoctonia solani. nih.govsemanticscholar.orgresearchgate.netnih.gov
Given these findings, this compound represents a key building block for accessing new agrochemical candidates by serving as a starting point for the synthesis of more complex derivatives.
Table 2: Agrochemical Applications of Structurally Related Trifluoromethylphenyl Amide Derivatives
| Activity Type | Target Organism Examples | Reference |
|---|---|---|
| Herbicidal | Abutilon theophrasti, Digitaria sanguinalis | nih.gov |
| Insecticidal | Aedes aegypti, Mythimna separata | vt.edusemanticscholar.org |
Plant Growth Regulation Activity
Derivatives containing the chloro- and trifluoromethyl-substituted phenyl moiety, structurally related to this compound, have been investigated for their effects on plant growth. In one study, a series of novel 3-(2-chloro-4-trifluoromethylphenoxy)-N-aryl benzamides were synthesized and evaluated for their plant growth-regulating activities. researchgate.net These compounds were tested using established bioassays, including the wheat coleoptile and cucumber cotyledon tests. researchgate.net
The research found that at a concentration of 10 µg/g, all tested compounds demonstrated a stimulating effect on the growth of wheat coleoptile. researchgate.net Notably, one of the synthesized derivatives exhibited a stimulating activity of 27.08%, which was significantly higher than that of the natural plant hormone β-indoleacetic acid (IAA), which showed 10.10% activity under the same conditions. researchgate.net Furthermore, certain derivatives also showed potent activity in promoting cucumber root growth. Two compounds, in particular, increased cucumber root growth by 55.55% and 66.66% respectively, far exceeding the 12.5% stimulation observed with IAA at the same concentration. researchgate.net
Table 1: Plant Growth Regulation Activity of 3-(2-chloro-4-trifluoromethylphenoxy)-N-aryl benzamide Derivatives
| Test System | Compound/Control | Concentration (µg/g) | Stimulating Activity (%) |
|---|---|---|---|
| Wheat Coleoptile | Derivative '3b' | 10 | 27.08 |
| Wheat Coleoptile | β-indoleacetic acid (IAA) | 10 | 10.10 |
| Cucumber Root | Derivative '3d' | 10 | 55.55 |
| Cucumber Root | Derivative '3h' | 10 | 66.66 |
| Cucumber Root | β-indoleacetic acid (IAA) | 10 | 12.50 |
Applications in Materials Science Research
While specific, documented applications of this compound as a monomer in materials science are not extensively detailed in available literature, its structural characteristics suggest potential utility in the synthesis of high-performance polymers. The presence of the trifluoromethyl group is known to enhance thermal stability, chemical resistance, and hydrophobicity in polymers. mdpi.com Aromatic polyamides, often referred to as aramids, that incorporate fluorine-containing groups are recognized as high-performance materials with outstanding mechanical strength and thermal resistance, finding use in advanced composites and protective fabrics. mdpi.com
Furthermore, benzamide derivatives are utilized as building blocks in the synthesis of functional polymeric materials. researchgate.net For instance, benzoxazine (B1645224) monomers containing amide functionalities are precursors to high-performance polybenzoxazoles, a class of polymers known for their thermal and chemical stability. researchgate.net Given these precedents, this compound could theoretically serve as a valuable monomer or modifying agent for creating specialty polymers where properties such as flame retardancy, low water absorption, and high thermal stability are desired. mdpi.comresearchgate.net
Design and Synthesis of Pharmacophore Analogs
The 3-chloro-4-(trifluoromethyl)phenyl moiety is a key structural component in the design and synthesis of various pharmacophore analogs, which are molecules designed to interact with specific biological targets. The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, making this scaffold attractive for medicinal chemistry research.
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. For derivatives containing the 3-chloro-4-(trifluoromethyl)phenyl scaffold, SAR studies have provided valuable insights into the structural requirements for bioactivity.
In the development of novel antifungal agents, a preliminary SAR analysis of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives revealed that the presence of a fluorine or chlorine atom on the benzene (B151609) ring significantly enhanced antifungal activity. google.com Conversely, the introduction of a trifluoromethyl (CF3) group at the para-position was found to decrease the activity in that particular series of compounds. google.com
In a different study focusing on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives as antimicrobial agents, the trifluoromethyl-substituted derivative demonstrated good activity against tested bacteria. mdpi.com The SAR analysis from this research highlighted several key trends:
Hydrophilicity: Hydrophilic substituents on the aniline moiety resulted in weaker activity compared to nonpolar substituents. mdpi.com
Halogen Size: Increasing the size of halogen substituents (from fluoro to chloro to bromo) led to increased lipophilicity and a corresponding increase in antimicrobial activity. mdpi.com
Hydrophobic Groups: The addition of hydrophobic alkyl substituents, such as a tert-butyl group, significantly increased the activity against Gram-positive bacterial strains. mdpi.com
Table 2: Summary of SAR Findings for Derivatives Containing Substituted Phenyl Moieties
| Compound Series | Substituent Type | Effect on Bioactivity |
|---|---|---|
| Benzamide Derivatives google.com | F or Cl on benzene ring | Activity Improved |
| Benzamide Derivatives google.com | 4-CF3 group | Activity Decreased |
| Pyrazole Derivatives mdpi.com | Hydrophilic groups | Weaker Activity |
| Pyrazole Derivatives mdpi.com | Hydrophobic alkyl groups | Increased Activity |
| Pyrazole Derivatives mdpi.com | Larger halogens (Cl, Br) | Increased Activity |
The targeted introduction of various chemical substituents onto a core scaffold is a fundamental strategy in medicinal chemistry to modulate and optimize biological activity. The this compound structure provides a platform where such modifications can be systematically explored.
Analytical Methodologies for Research and Quantification of 3 Chloro 4 Trifluoromethyl Benzamide
Chromatographic Separation Techniques
Chromatographic techniques are central to the separation of 3-Chloro-4-(trifluoromethyl)benzamide from complex sample matrices, ensuring selectivity and enabling accurate quantification.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the analysis of a broad range of organic molecules, including substituted benzamides. Its high selectivity and sensitivity make it particularly suitable for detecting trace levels of this compound in environmental and biological samples.
The separation is typically achieved using a reversed-phase HPLC column, where the mobile phase composition is optimized to ensure adequate retention and peak shape of the analyte. A gradient elution, often with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) containing additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is commonly employed.
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for benzamide (B126) compounds, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺. In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides a high degree of selectivity and minimizes matrix interference.
Table 1: Hypothetical HPLC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition |
| HPLC System | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 224.0 (for [M+H]⁺) |
| Product Ions (m/z) | Hypothetical transitions: e.g., 207.0, 187.0 |
| Collision Energy | Optimized for each transition |
Note: The parameters in this table are illustrative and would require empirical optimization for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical technique, particularly valuable for the separation and identification of volatile and semi-volatile organic compounds. For substituted benzamides, derivatization may sometimes be necessary to improve volatility and thermal stability. However, for many compounds, direct analysis is possible.
A significant advantage of GC is its high chromatographic resolution, which is essential for the differentiation of isomers. For instance, a GC method could effectively separate this compound from other positional isomers, such as 2-Chloro-4-(trifluoromethyl)benzamide or 4-Chloro-3-(trifluoromethyl)benzamide. This separation is typically achieved using a capillary column with a non-polar or medium-polarity stationary phase.
In the mass spectrometer, electron ionization (EI) is commonly used, which generates a characteristic fragmentation pattern that can be used for structural elucidation and confirmation of the analyte's identity. The fragmentation of this compound would likely involve the loss of the amide group, the chlorine atom, and fragments from the trifluoromethyl group, providing a unique mass spectrum. The presence of chlorine would also result in a characteristic isotopic pattern for fragments containing this atom (approximately a 3:1 ratio for the M and M+2 peaks).
Table 2: Hypothetical GC-MS Parameters for Isomer Differentiation
| Parameter | Condition |
| GC System | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50-350 |
| Expected Fragments | Based on fragmentation of similar structures, e.g., loss of NH₂, Cl, CF₃ |
Note: These parameters are hypothetical and would need to be optimized for the specific isomers of Chloro-(trifluoromethyl)benzamide.
Sample Preparation and Extraction Methods
Effective sample preparation is critical for the reliable quantification of this compound, as it serves to extract the analyte from the sample matrix and remove interfering substances.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, especially for the analysis of pesticide residues in food and agricultural products. The procedure typically involves an initial extraction of the homogenized sample with acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate, sodium chloride). A subsequent dispersive solid-phase extraction (dSPE) step is used for cleanup, where a sorbent (e.g., primary secondary amine, PSA) is added to the extract to remove matrix components like organic acids and fatty acids.
Microwave-Assisted Extraction (MAE) is another efficient extraction technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction of analytes from solid matrices such as soil and sediment. This method can significantly reduce extraction times and solvent consumption compared to traditional techniques like Soxhlet extraction. The choice of solvent is crucial and depends on the analyte's polarity and the sample matrix.
Quantitative Analysis Techniques
For accurate quantification, especially at low concentrations, the use of internal standards is essential to correct for variations in sample preparation and instrumental response.
Isotopic Internal Standards are considered the gold standard for quantitative analysis by mass spectrometry. A stable isotope-labeled (SIL) analog of this compound (e.g., containing ¹³C or ²H) would be an ideal internal standard. Since a SIL internal standard has nearly identical chemical and physical properties to the native analyte, it co-elutes chromatographically and experiences similar matrix effects and ionization suppression or enhancement. This allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant throughout the analytical process. The use of SIL internal standards is particularly advantageous in complex matrices where significant matrix effects are expected. researchgate.netwaters.comnih.govscispace.comacanthusresearch.com
Method Validation and Inter-laboratory Studies
To ensure the reliability and reproducibility of an analytical method for this compound, a thorough validation process is necessary, following guidelines such as those from the International Council for Harmonisation (ICH). pharmaguideline.comactascientific.comresearchgate.netchromatographyonline.comich.org Key validation parameters include:
Specificity/Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Example of Method Validation Parameters and Acceptance Criteria based on ICH Guidelines
| Validation Parameter | Acceptance Criteria (Illustrative) |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (Recovery) | 80-120% |
| Precision (RSD) | ≤ 15% |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
Note: Acceptance criteria can vary depending on the intended application of the method and regulatory requirements.
Inter-laboratory studies , or proficiency testing, are crucial for assessing the reproducibility and reliability of a method across different laboratories. testqual.comteklabinc.comqualitychecksrl.comumweltbundesamt.at In such studies, a homogeneous sample is sent to multiple laboratories for analysis, and the results are compared to a reference value. This process helps to identify any potential biases in the method and ensures that it can be successfully implemented by different analysts using different equipment.
An in-depth analysis of future research directions and emerging applications for the chemical compound this compound reveals significant potential for innovation in synthetic chemistry, materials science, and pharmacology. As a halogenated compound featuring a trifluoromethyl group, it represents a valuable scaffold for developing new molecules with unique properties.
Q & A
Q. Methodological Answer :
- NMR :
- ¹H NMR (CDCl₃): Aromatic protons appear as doublets (δ 7.8–8.2 ppm); CF₃ group causes splitting via coupling with ¹⁹F.
- ¹⁹F NMR: Single peak at ~-60 ppm (trifluoromethyl).
- LCMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 789 for a carboxamide derivative) .
- IR : Strong C=O stretch at ~1680 cm⁻¹ (amide I band) .
Advanced: How can nucleophilic substitution reactions at the chloro position be leveraged to diversify this compound?
Methodological Answer :
The chloro group undergoes SNAr reactions under controlled conditions:
Amination : React with primary/secondary amines (e.g., morpholine) in DMF at 80°C for 12–24 hours.
Etherification : Use NaH as a base with alcohols (e.g., 2-morpholinoethanol) in THF (0°C to room temperature).
Key Considerations :
- Electron-withdrawing CF₃ group enhances electrophilicity at the chloro position.
- Monitor regioselectivity via HPLC (e.g., 95% purity threshold) and characterize products via NOESY to confirm substitution patterns .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer :
This scaffold is used to:
Drug Discovery : As a kinase inhibitor core (e.g., targeting EGFR or VEGFR2).
Pharmacophore Optimization : Introduce substituents (e.g., sulfonylpiperazine) to enhance metabolic stability and blood-brain barrier penetration .
SAR Studies : Systematically modify the benzamide and trifluoromethyl groups to correlate structure with activity .
Advanced: How can computational tools predict synthetic pathways for novel this compound analogs?
Q. Methodological Answer :
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes via:
- Disconnection at the amide bond to identify benzoic acid and amine precursors.
- Substituent prioritization (e.g., chloro before trifluoromethyl due to reactivity).
- DFT Calculations : Optimize transition states for SNAr reactions to predict kinetic vs. thermodynamic control .
Basic: How should researchers address contradictions in reported biological activity data for this compound derivatives?
Q. Methodological Answer :
Data Triangulation : Compare assays across multiple studies (e.g., IC₅₀ ranges for antifungal activity: 0.5–50 µM).
Control Experiments : Verify compound purity (>95% via HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity).
Mechanistic Validation : Use knock-out models (e.g., CRISPR-edited enzymes) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
